molecular formula C12H14N2O3S B2607742 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide CAS No. 1234865-25-8

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide

Cat. No. B2607742
CAS RN: 1234865-25-8
M. Wt: 266.32
InChI Key: PPLNCFBTBQJJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide, also known as THIP, is a compound that belongs to the class of isoxazole derivatives. It is a potent agonist of gamma-aminobutyric acid (GABA) receptors and has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazole and thiazole derivatives are known for their versatile chemical properties, which enable their use in the synthesis of a wide range of heterocyclic compounds. For instance, novel heterocyclic compounds such as benzodifuranyl derivatives, triazines, and oxadiazepines have been synthesized for their anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). These compounds showcase the potential of isoxazole and thiazole derivatives in medicinal chemistry, especially as anti-inflammatory agents.

Antimicrobial and Antifungal Applications

Compounds related to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide have demonstrated considerable antimicrobial and antifungal activities. A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, highlighting the potential of such derivatives in combating microbial infections (M. Helal et al., 2013).

Pharmacological Research

The structural analogs of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide have been explored for their pharmacological properties, including anti-cancer, anti-diabetic, and neuroprotective activities. For example, derivatives have been synthesized with the potential for antidiabetic screening, emphasizing the role of isoxazole derivatives in developing new therapeutic agents (J. Lalpara et al., 2021). Similarly, 5-aroylindolyl-substituted hydroxamic acids were developed with selective histone deacetylase 6 inhibition, showing promise in ameliorating Alzheimer's disease phenotypes (Hsueh-Yun Lee et al., 2018).

Material Science and Corrosion Inhibition

Thiazole-based compounds have been investigated for their corrosion inhibition properties, indicating potential applications in material science. A study on thiazole-based pyridine derivatives as corrosion inhibitors for mild steel suggests that similar isoxazole derivatives could offer protective properties against corrosion, contributing to the development of new materials with enhanced durability (Turuvekere K. Chaitra et al., 2016).

properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-16-6-5-14(8-10-3-7-18-9-10)12(15)11-2-4-13-17-11/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLNCFBTBQJJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.